1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a dichlorophenyl group attached to a dimethylpiperazine ring
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods may involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biochemical pathways. For example, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine can be compared with other similar compounds such as:
- 1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific interactions and effects on biological systems.
Properties
Molecular Formula |
C12H16Cl2N2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C12H16Cl2N2/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9/h3-4,7,15H,5-6,8H2,1-2H3 |
InChI Key |
YZLRWCFOPOOJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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